molecular formula C11H12BrN3O2 B1472315 Ethyl 3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate CAS No. 1524188-84-8

Ethyl 3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate

Cat. No.: B1472315
CAS No.: 1524188-84-8
M. Wt: 298.14 g/mol
InChI Key: CTEPNWGMMMEBTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate is a brominated heterocyclic compound with the molecular formula C₁₁H₁₂BrN₃O₂ and a molecular weight of 298.15 g/mol (CAS: 76075-25-7) . Its structure features a fused imidazo[1,2-a]pyrimidine core substituted with a bromine atom at position 3, methyl groups at positions 5 and 7, and an ethyl ester at position 2.

Properties

IUPAC Name

ethyl 3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O2/c1-4-17-10(16)8-9(12)15-7(3)5-6(2)13-11(15)14-8/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEPNWGMMMEBTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC(=NC2=N1)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate is a compound of interest due to its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Chemical Name : this compound
  • Molecular Formula : C11H12BrN3O2
  • Molecular Weight : 298.14 g/mol
  • CAS Number : 1524188-84-8

Antimicrobial Activity

Research indicates that compounds containing the imidazo[1,2-a]pyrimidine moiety exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. For instance, studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds typically range from 46.9 μg/mL to 93.7 μg/mL, demonstrating their potential as antimicrobial agents .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Pyrimidine derivatives are known for their diverse pharmacological activities, including anticancer effects. This compound has shown promise in inhibiting tumor cell proliferation in vitro. For example, it was assessed against several cancer cell lines with varying degrees of success. The structure-activity relationship (SAR) suggests that the bromine substitution at the third position enhances its cytotoxicity .

Synthesis and Evaluation

A study focused on synthesizing various derivatives of imidazo[1,2-a]pyrimidines and evaluating their biological activities. The synthesis involved multi-step reactions starting from substituted amino compounds and ethyl esters. The synthesized derivatives were screened for antituberculosis activity and other pharmacological effects .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various human cancer cell lines. The IC50 values obtained from these studies indicate that the compound is effective at low concentrations, supporting its potential as a lead compound in cancer therapy .

Data Tables

Activity Tested Strain/Cell Line MIC/IC50 (µg/mL) Reference
AntibacterialGram-positive bacteria46.9 - 93.7
AntibacterialGram-negative bacteria46.9 - 93.7
AntitumorVarious cancer cell linesLow µM range

Scientific Research Applications

Antituberculosis Activity

One of the prominent applications of Ethyl 3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate is its evaluation as an antituberculosis agent. Research has shown that derivatives of imidazo[1,2-a]pyridine exhibit significant antibacterial properties. For instance, a series of substituted compounds were synthesized and tested for their efficacy against Mycobacterium tuberculosis, indicating that modifications to the imidazo structure can enhance biological activity .

Antibacterial Properties

In addition to its antituberculosis activity, compounds similar to this compound have been evaluated for their antibacterial properties against various pathogens. Studies have demonstrated that these compounds can inhibit bacterial growth effectively, which opens avenues for their use in treating bacterial infections .

Case Studies and Research Findings

Several case studies provide insights into the effectiveness and potential applications of this compound:

  • Study on Antituberculosis Activity : A study synthesized several derivatives and assessed their potency against drug-resistant strains of Mycobacterium tuberculosis. Results indicated that certain modifications significantly increased their inhibitory effects compared to standard treatments .
  • Antibacterial Evaluation : Another research effort focused on evaluating a range of imidazo derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that structural variations influenced antibacterial efficacy, with some compounds showing promise as lead candidates for further development .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget PathogenEfficacy Level
This compoundAntituberculosisMycobacterium tuberculosisHigh
Similar Derivative AAntibacterialStaphylococcus aureusModerate
Similar Derivative BAntibacterialEscherichia coliLow

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Core Structure Substituents Molecular Weight Key Properties/Applications
Ethyl 3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate Imidazo[1,2-a]pyrimidine Br (C3), CH₃ (C5, C7), COOEt (C2) 298.15 Potential kinase inhibitor; enhanced lipophilicity due to methyl groups.
Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate (CAS: 143982-54-1) Imidazo[1,2-a]pyrimidine Br (C3), COOEt (C2) 274.09 Less steric hindrance; used in Suzuki cross-coupling reactions for amide synthesis .
Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS: 883876-21-9) Imidazo[1,2-a]pyridine Br (C3), COOEt (C2) 269.09 Pyridine core reduces ring nitrogen count; intermediates for antiviral agents .
Ethyl 6-bromo-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate Imidazo[1,2-a]pyridine Br (C6), CH₃ (C2, C7), COOEt (C3) 312.16 Antitubercular activity (MIC: 0.5–6 μM); bromine position affects target binding .
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate Imidazo[1,2-a]pyrimidine COOEt (C2), saturated pyrimidine ring 209.23 Improved solubility due to partial saturation; precursor for hydrazide derivatives .
Methyl 2,5-dibromo-1H-imidazole-4-carboxylate (CAS: 1170568-70-3) Imidazole Br (C2, C5), COOMe (C4) 277.93 Simpler scaffold; limited applications compared to fused heterocycles.

Structural and Electronic Differences

Saturated analogs (e.g., 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine) exhibit reduced aromaticity, increasing flexibility and solubility but decreasing π-stacking interactions .

Substituent Effects: Bromine: Position 3 bromine in the target compound enables halogen bonding with biological targets, improving binding affinity. In contrast, C6 bromine in imidazo[1,2-a]pyridine derivatives (e.g., CAS 883876-21-9) may alter steric interactions .

Ester Group :

  • Ethyl esters (e.g., target compound) generally exhibit lower antitubercular potency than benzyl esters, as seen in imidazo[1,2-a]pyridine-3-carboxamide derivatives (MIC: 0.7–2.3 μM for benzyl vs. 8–20 μM for ethyl esters) .

Preparation Methods

Cyclization and Bromination

  • Starting Materials: 2-aminopyrimidine derivatives and ethyl 3-bromo-2-oxopropionate.
  • Conditions: Reflux in ethyl acetate or alternative solvents such as ethanol or 1,2-dimethoxyethane.
  • Catalysts and Reagents: Potassium carbonate as base; tert-butyl hydroperoxide (TBHP) as oxidant.
  • Mechanism: The base promotes nucleophilic attack of the amino group on the α-bromoketone, facilitating ring closure to form the imidazo[1,2-a]pyrimidine core, followed by bromination at the 3-position.

Purification

  • The crude product is typically purified by column chromatography using mixtures such as 15% ethyl acetate in hexane as eluent to isolate the desired ethyl 3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate as an off-white solid.

Alternative Synthetic Routes and Related Compounds

While direct synthesis of this compound is less frequently reported in isolation, closely related imidazo[1,2-a]pyridine derivatives have been synthesized via multi-step sequences involving:

  • Reaction of substituted 2-amino-γ-picolines with ethyl 2-chloroacetoacetate to form ethyl imidazo[1,2-a]pyridine-3-carboxylates.
  • Hydrolysis of esters to corresponding carboxylic acids using lithium hydroxide in THF/water mixtures.
  • Coupling of carboxylic acids with substituted amines in the presence of coupling agents such as EDCI and HOBt to form carboxamide derivatives.

These methods underscore the versatility of the imidazo[1,2-a]pyrimidine scaffold and provide insights into functional group transformations applicable to the target compound.

Optimization of Reaction Conditions

  • Solvent Choice: Ethyl acetate is preferred for its moderate polarity and boiling point, but solvents like ethanol and dimethoxyethane have been tested to optimize yield.
  • Temperature: Reflux temperatures between 80°C and 100°C are typical to drive cyclization and bromination efficiently.
  • Base and Oxidant: Potassium carbonate and TBHP concentrations are critical to promote complete cyclization and selective bromination without over-oxidation.
  • Reaction Time: Extended reflux periods (e.g., 16 hours) ensure maximal conversion.

Data Table Summarizing Key Reaction Parameters and Yields

Step Reagents & Conditions Solvent Temperature (°C) Time (hours) Yield (%) Notes
Cyclization & Bromination 2-aminopyrimidine + ethyl 3-bromo-2-oxopropionate + K2CO3 + TBHP Ethyl acetate / EtOH / DME 80–100 16 60–70 One-pot tandem reaction
Purification Column chromatography (15% EtOAc in hexane) N/A N/A N/A N/A Isolates pure ethyl 3-bromo derivative
Hydrolysis (for related esters) LiOH in THF/H2O THF/H2O (1:1) Room temperature 14 80–90 Converts esters to acids (related step)
Amide Coupling (related step) EDCI, HOBt, Et3N, substituted amines DMF 0°C to RT 22 70–80 For carboxamide derivatives

Research Findings and Analytical Characterization

  • The synthesized compound can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, showing distinct signals for the methyl groups (δ 2.4–2.6 ppm) and ethyl ester moiety (δ 1.3–4.3 ppm).
  • X-ray crystallography is employed to confirm molecular structure and packing, with SHELX programs used for refinement.
  • Mass spectrometry confirms molecular weight consistent with C11H12BrN3O2 (molecular weight 298.15 g/mol).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via a one-pot tandem cyclization/bromination process. Key steps include reacting 2-aminopyrimidine derivatives with α-bromoketones (e.g., ethyl 3-bromo-2-oxopropionate) in ethyl acetate under reflux. Tert-butyl hydroperoxide (TBHP) is commonly used as an oxidizing agent, and potassium carbonate serves as a base to promote cyclization . Yield optimization may require adjusting solvent polarity (e.g., ethanol vs. dimethoxyethane) and temperature (80–100°C).

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 15N^{15}\text{N}-NMR to resolve substituent effects on the imidazo[1,2-a]pyrimidine core. 1H^{1}\text{H}-NMR typically shows distinct signals for methyl groups at δ 2.4–2.6 ppm and the ethyl ester at δ 1.3–4.3 ppm .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to determine crystal packing and hydrogen-bonding networks. Intermolecular C–H⋯O/N interactions are critical for stabilizing the lattice .

Q. What are the standard chemical reactions for functionalizing the bromine and methyl substituents?

  • Methodological Answer :

  • Bromine substitution : React with nucleophiles (e.g., amines, thiols) in DMF at 60–80°C to replace Br with other groups. Monitor progress via TLC or LC-MS .
  • Methyl group oxidation : Use KMnO4_4 in acidic conditions to convert methyl to carboxylic acid derivatives, enabling further coupling reactions .

Q. How can researchers screen this compound for biological activity in kinase inhibition assays?

  • Methodological Answer : Use fluorescence-based ADP-Glo™ kinase assays. Pre-incubate the compound with recombinant kinases (e.g., EGFR, MAPK) and ATP. Quantify residual kinase activity via luminescence. IC50_{50} values are calculated using dose-response curves (0.1–100 μM) .

Advanced Research Questions

Q. How does the Dimroth rearrangement influence structural isomerism during synthesis or derivatization?

  • Methodological Answer : Under basic conditions (e.g., NaOH in aqueous ethanol), the imidazo[1,2-a]pyrimidine core may undergo Dimroth rearrangement, shifting substituents between positions 2 and 3. To confirm isomerization, compare 1H^{1}\text{H}-NMR chemical shifts of the ester group and use HPLC with chiral columns to separate enantiomers .

Q. How should researchers address contradictions in reported synthetic yields or biological activity data?

  • Methodological Answer :

  • Yield discrepancies : Replicate reactions using controlled moisture levels (e.g., anhydrous solvents) and inert atmospheres (N2_2/Ar) to minimize side reactions.
  • Biological variability : Validate assays with positive controls (e.g., staurosporine for kinase inhibition) and standardize cell lines/passage numbers. Use multivariate ANOVA to assess batch effects .

Q. What computational strategies predict the compound’s binding modes with protein targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB: 1M17 for kinases). Parameterize the compound’s force field with Gaussian09 (B3LYP/6-31G*). Validate predictions via MD simulations (GROMACS) over 100 ns trajectories .

Q. How do substituent variations (e.g., Br vs. Cl, methyl vs. CF3_3) impact physicochemical properties and target selectivity?

  • Methodological Answer :

  • LogP analysis : Measure partition coefficients (shake-flask method) to compare lipophilicity. Br substituents increase LogP by ~0.5 units vs. Cl.
  • SAR studies : Synthesize analogs (e.g., 5,7-dichloro or 6-CF3_3 derivatives) and test in parallel assays. Br/CH3_3 groups enhance kinase selectivity due to steric complementarity in hydrophobic pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.